molecular formula C7H9ClN4O5 B3060902 1H-Imidazole-1-ethanol, alpha-(chloromethyl)-2-methyl-4,5-dinitro- CAS No. 105687-87-4

1H-Imidazole-1-ethanol, alpha-(chloromethyl)-2-methyl-4,5-dinitro-

Cat. No.: B3060902
CAS No.: 105687-87-4
M. Wt: 264.62 g/mol
InChI Key: AEOMUQQVEFVPDY-UHFFFAOYSA-N
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Description

1H-Imidazole-1-ethanol, α-(chloromethyl)-2-methyl-5-nitro-, also known as Ornidazole Impurity K, is a chemical compound with the molecular formula C7H14ClN3NaO7P . It has a molecular weight of 341.62 .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a chloromethyl group attached to the alpha position of the imidazole ring . The compound also contains a 2-methyl group and a 5-nitro group .


Physical and Chemical Properties Analysis

This compound has a number of physical and chemical properties. It has a molecular weight of 341.62 and a molecular formula of C7H14ClN3NaO7P . Other properties such as melting point, boiling point, and density were not available in the search results.

Scientific Research Applications

Synthesis and Characterization

A novel compound, closely related to the target molecule, methyl 2-hydroxyl-4-(5,6-dinitro-1H-benzo[2,3-d]imidazole-2-yl)benzoate (MHDIB), was synthesized from 4,5-dinitro-1,2-benzenediamine. This synthesis involved a one-pot method yielding a product with 17.82% yield and 93.67% purity. MHDIB was used to prepare a new AB-type monomer for high-performance polymer modification (Zhang Qinglon, 2014).

Donor-Acceptor Capacities

Research on imidazole-based compounds, including those with structures similar to the target molecule, demonstrated their potential in altering electron density and influencing the donor capacity of the imidazole N-base. This study highlighted the importance of electron-rich/electron-withdrawing substituents on the imidazole ring for enhancing N-base donor strengths (A. O. Eseola et al., 2012).

Optimization of Synthesis

An optimized process for the synthesis of 1-methyl-4,5-dinitro-1H-imidazole was developed, yielding highly pure product with good thermal stability. This optimization provides insights into the synthesis conditions that could be applicable for related imidazole derivatives (Jin Luo et al., 2017).

Glycosidase Inhibition

Substituted imidazoles, including 1H-imidazole-1-ethanols, were explored for their potential as glycosidase inhibitors. This research offers a foundation for developing new therapeutic agents targeting specific glycosidases (P. Magdolen & A. Vasella, 2005).

Antimicrobial Activity

A secnidazole derivative, closely related to the target molecule, demonstrated improved anti-urease activity against Helicobacter pylori, suggesting potential applications in antimicrobial therapies (Xi-Shou Huang et al., 2011).

Catalysis and Organic Synthesis

Amberlite IR-120(H) was used as a catalyst for synthesizing imidazole derivatives, highlighting the broad applicability of substituted imidazoles in medicinal chemistry and their synthesis under mild conditions (S. S. Gurav et al., 2022).

Safety and Hazards

The safety, risk, hazard, and Material Safety Data Sheet (MSDS) information for 1H-Imidazole-1-ethanol, α-(chloromethyl)-2-methyl-5-nitro- can be found on various chemical databases . It’s important to handle this compound with appropriate safety measures.

Properties

IUPAC Name

1-chloro-3-(2-methyl-4,5-dinitroimidazol-1-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN4O5/c1-4-9-6(11(14)15)7(12(16)17)10(4)3-5(13)2-8/h5,13H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEOMUQQVEFVPDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(N1CC(CCl)O)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00909680
Record name 1-Chloro-3-(2-methyl-4,5-dinitro-1H-imidazol-1-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00909680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105687-87-4
Record name 1H-Imidazole-1-ethanol, alpha-(chloromethyl)-2-methyl-4,5-dinitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105687874
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Chloro-3-(2-methyl-4,5-dinitro-1H-imidazol-1-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00909680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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